molecular formula C13H23Cl2N3 B2359469 4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride CAS No. 2460754-37-2

4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride

Cat. No.: B2359469
CAS No.: 2460754-37-2
M. Wt: 292.25
InChI Key: SKIIVDPYCNCELL-UHFFFAOYSA-N
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Description

4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its molecular structure, which includes a pyrimidine ring substituted with diethyl groups and a piperidine moiety, forming a dihydrochloride salt.

Scientific Research Applications

4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity . Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrimidine moieties are replaced by other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt.

Mechanism of Action

The mechanism of action of 4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

4,6-Diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride can be compared with other piperidine and pyrimidine derivatives:

    Piperidine Derivatives: These include compounds like N-benzyl piperidines, which have shown antiviral activities.

    Pyrimidine Derivatives: Compounds such as 4,6-diaryl-2-aminopyrimidines, which have been studied for their antiplasmodial activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

4,6-diethyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-3-11-9-12(4-2)16-13(15-11)10-5-7-14-8-6-10;;/h9-10,14H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIVDPYCNCELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CCNCC2)CC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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